molecular formula C17H16INO4 B3005417 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide CAS No. 553631-81-5

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Cat. No. B3005417
CAS RN: 553631-81-5
M. Wt: 425.222
InChI Key: MCCPZJKGXXZYRX-UHFFFAOYSA-N
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Description

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not directly described in the provided papers. However, the papers do discuss various related acetamide compounds, which can offer insights into the chemical behavior and properties that might be expected from the compound . For instance, paper discusses a structurally similar molecule, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, and its molecular structure was analyzed using X-ray diffraction and DFT calculations. Paper describes the synthesis of a series of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides, which shares a phenoxy-N-(substituted phenyl)acetamide core with the target compound.

Synthesis Analysis

The synthesis of related compounds, such as those described in papers and , typically involves multi-step organic reactions starting from primary compounds like p-tolylmethylamine or 3-fluoro-4-cyanophenol. The overall yields can vary, and specific activities are often optimized for the intended use of the compound, such as imaging probes for PET scans in the case of paper . The synthesis of the target compound would likely involve the formation of an acetamide linkage and the introduction of the formyl, iodo, and methoxy groups to the aromatic ring.

Molecular Structure Analysis

X-ray diffraction techniques, as mentioned in paper , are commonly used to determine the crystal structure of acetamide compounds. The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which provides a theoretical understanding of the compound's structure in the ground state. The electronic properties, such as HOMO and LUMO energies, are also calculable through DFT, which would be relevant for the target compound as well.

Chemical Reactions Analysis

The chemical reactivity of acetamide compounds can be assessed by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans, as done in paper . These theoretical calculations can predict how the molecule might interact with other chemical species, which is crucial for understanding its behavior in various reactions. The target compound's reactivity would be influenced by the presence of the formyl and iodo groups, which are known to participate in various organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized by techniques such as IR and NMR spectroscopy, as seen in papers and . These methods provide information on the hydrogen bonding patterns and electronic behavior of the molecules. The presence of substituents like methoxy, iodo, and formyl groups would affect the compound's polarity, solubility, and melting point. Antioxidant properties, as investigated in paper , could also be relevant for the target compound, depending on its structure and substituents.

Scientific Research Applications

  • Antimicrobial Applications : A study by Noolvi et al. (2016) investigated the antimicrobial properties of derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. The synthesized compounds showed significant activity against several microbial strains, indicating potential use in antimicrobial therapies Noolvi, Patel, Kamboj, & Cameotra, (2016).

  • Anti-Mycobacterial Agents : Research by Yar, Siddiqui, and Ali (2006) focused on the synthesis of phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis Yar, Siddiqui, & Ali, (2006).

  • Hypoglycemic Activity : Nikalje, Choudhari, and Une (2012) reported the synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. These compounds demonstrated significant hypoglycemic activity in animal models, suggesting potential applications in diabetes management Nikalje, Choudhari, & Une, (2012).

  • Chemotherapeutic Applications : A study by Kaya et al. (2017) synthesized derivatives using 3-methoxyphenol, which showed promising antimicrobial and antitumor activities. This suggests potential applications in chemotherapy Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, (2017).

  • Flavouring Substance Evaluation : The substance was evaluated by Younes et al. (2018) in the context of its use as a flavouring agent. The study concluded that there is no safety concern for its use as a flavouring substance at the estimated level of dietary exposure Younes et al., (2018).

  • Agricultural Herbicide Metabolism : Studies have examined the metabolism of similar chloroacetamide herbicides, providing insights into their environmental behavior and potential risks. For instance, Coleman et al. (2000) investigated the comparative metabolism of various chloroacetamide herbicides in human and rat liver microsomes Coleman, Linderman, Hodgson, & Rose, (2000).

properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCPZJKGXXZYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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